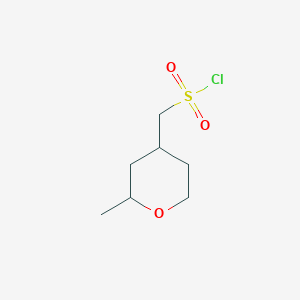

(2-Methyltetrahydro-2H-pyran-4-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

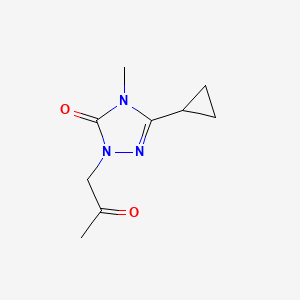

“(2-Methyltetrahydro-2H-pyran-4-yl)methanesulfonyl chloride” is a chemical compound with the CAS No. 2126178-82-1. It is a derivative of methanesulfonyl chloride .

Molecular Structure Analysis

The molecular formula of “(2-Methyltetrahydro-2H-pyran-4-yl)methanesulfonyl chloride” is C7H13ClO3S . Its average mass is 212.694 Da and its monoisotopic mass is 212.027390 Da .Wissenschaftliche Forschungsanwendungen

Selective Sulfonylation and Acylation

- A study by Chalk and Ball (1973) examined the selective sulfonylation reactions with methanesulfonyl chloride in pyridine, revealing the reactivity orders of hydroxyl groups in glycopyranosides. This research highlights the utility of methanesulfonyl chloride in selective chemical modifications (Chalk & Ball, 1973).

Synthesis of Triazine Derivatives

- Ledenyova et al. (2016) demonstrated the use of methanesulfonyl chloride in synthesizing pyrazolo[5,1-c][1,2,4]triazine derivatives, indicating its role in the creation of novel chemical structures with potential applications (Ledenyova et al., 2016).

Safe Sulfonylation of Alcohols

- Tanabe et al. (1995) explored the safe sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride. This research is significant for its emphasis on safety and efficiency in chemical synthesis (Tanabe et al., 1995).

Fused Pyran Synthesis

- Fan et al. (2009) investigated the efficient and selective preparation of fused pyrans or arylbis(pyranon-3-yl)methanes, showcasing the role of methanesulfonyl chloride in creating compounds with potential biological activities (Fan et al., 2009).

Nucleophilic Substitution and Epoxide Formation

- Dick and Jones (1966) conducted a study on selective nucleophilic substitution and epoxide formation using methanesulfonyl derivatives, demonstrating its utility in creating specific chemical structures (Dick & Jones, 1966).

Synthesis of Push-Pull Alkenes

- Shizheng et al. (1998) detailed the synthesis of β-alkoxyl vinyl trifluoromethyl sulfones using methanesulfonyl chloride, highlighting its role in the creation of novel chemical entities (Shizheng et al., 1998).

Sodium Insertion into Vanadium Pentoxide

- Su et al. (2001) researched the electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-based ionic liquid, indicating its potential in energy storage applications (Su et al., 2001).

Synthesis of Dicarboxylic Derivatives

- Burlutskiy and Potapov (2021) studied the carboxylation of bis(pyrazol-1-yl)alkanes by oxalyl chloride, demonstrating the use of methanesulfonyl chloride in synthesizing complex organic compounds (Burlutskiy & Potapov, 2021).

Mass Spectrometry of Sugar Derivatives

- Kováčik et al. (1970) explored the mass spectrometry of sulfur-containing derivatives of sugars, highlighting the use of methanesulfonyl chloride in analytical chemistry (Kováčik et al., 1970).

Synthesis of Methyl Sulfonamide

- Zhao Li-fang (2002) conducted a study on the synthesis of methylsulfonamide using methanesulfonyl chloride, showcasing its application in creating specific chemical compounds (Zhao Li-fang, 2002).

Safety and Hazards

The safety data sheet for methanesulfonyl chloride, a related compound, indicates that it is corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is fatal if inhaled and toxic if swallowed or in contact with skin .

Eigenschaften

IUPAC Name |

(2-methyloxan-4-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-6-4-7(2-3-11-6)5-12(8,9)10/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPOSJQTTFDQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyloxan-4-yl)methanesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride](/img/structure/B2429182.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429183.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B2429188.png)

![8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429192.png)

![(Z)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2429194.png)

![4-[3-(2,4-Dichlorophenyl)propanoyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2429195.png)

![N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2429201.png)